Lipophilicity and Its Impact on Membrane Permeability: A Critical Differentiator
The defining structural feature of 4-tert-octylresorcinol is its bulky, branched alkyl chain, which results in a calculated partition coefficient (XlogP) of 4.6 [1]. This value is substantially higher than that of its linear analog, 4-octylresorcinol (XlogP ~3.8) [2], and the shorter-chain 4-butylresorcinol (XlogP ~2.4) [3]. This 1.2 to 2.2 log unit difference represents a >15-fold to >150-fold increase in lipophilicity, which directly correlates with enhanced membrane permeability and tissue retention. This property is essential for applications where passive diffusion across lipid bilayers is a key determinant of performance, such as in topical formulations or in vitro cellular assays .
| Evidence Dimension | Calculated Partition Coefficient (XlogP) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | 4-Octylresorcinol (linear): 3.8; 4-Butylresorcinol: 2.4 |
| Quantified Difference | Target compound is 6.3x more lipophilic than 4-octylresorcinol and 158x more lipophilic than 4-butylresorcinol |
| Conditions | Computational estimation based on chemical structure |
Why This Matters
Procurement decisions for formulation or cell-based research must account for logP; substituting a lower logP analog may result in poor membrane penetration and false-negative results.
- [1] ChemSrc. 4-tert-Octylresorcinol | CAS 28122-52-3. XlogP: 4.6. View Source
- [2] ChemSrc. 4-Octylresorcinol | CAS 6565-70-4. XlogP: 3.8. View Source
- [3] ChemSrc. 4-Butylresorcinol | CAS 18979-61-8. XlogP: 2.4. View Source
